Superior Blood-Brain Barrier Permeability of PBT 1033 Relative to Clioquinol
PBT 1033 demonstrates greater blood-brain barrier permeability than the first-generation 8-hydroxyquinoline analog clioquinol (CQ/PBT1) [1]. This enhanced CNS penetration translates directly into faster target engagement in brain tissue.
| Evidence Dimension | Blood-brain barrier permeability |
|---|---|
| Target Compound Data | Greater BBB permeability (qualitatively assessed) |
| Comparator Or Baseline | Clioquinol (CQ/PBT1): lower BBB permeability |
| Quantified Difference | Significantly greater permeability; enables faster soluble interstitial brain Aβ reduction |
| Conditions | In vivo, transgenic mouse models of Alzheimer's disease |
Why This Matters
Greater BBB permeability enables faster brain target engagement and may reduce peripheral exposure required for therapeutic effect, a critical consideration for CNS-targeted research applications.
- [1] Adlard PA, Cherny RA, Finkelstein DI, et al. Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron. 2008;59(1):43-55. View Source
